6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a furan ring, a methylphenyl group, and a diazino-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the methylphenyl group. The final steps involve the construction of the diazino-pyrimidinone core and the incorporation of the sulfanyl group. Reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the sulfanyl group can produce a thiol derivative.
Scientific Research Applications
6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The furan ring and the diazino-pyrimidinone core are likely involved in binding to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: Shares the furan ring but lacks the diazino-pyrimidinone core.
3-Methylphenyl derivatives: Similar aromatic structure but different functional groups.
Diazino-pyrimidinone compounds: Similar core structure but different substituents.
Uniqueness
6-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of a furan ring, a methylphenyl group, and a diazino-pyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-12-4-2-5-13(8-12)22-16-15(17(23)20-18(22)25)10-21(11-19-16)9-14-6-3-7-24-14/h2-8,19H,9-11H2,1H3,(H,20,23,25) |
InChI Key |
RKWHUERSIPEWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S |
Origin of Product |
United States |
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